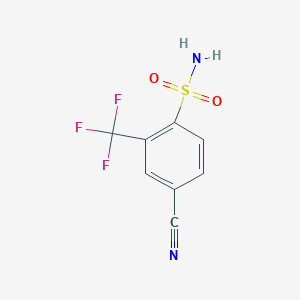![molecular formula C14H10FNO3 B1438298 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid CAS No. 1097101-47-7](/img/structure/B1438298.png)
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid
Vue d'ensemble
Description
“3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C14H10FNO3 and a molecular weight of 259.23 . It is related to the compound “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine” which has a molecular weight of 218.23 .
Molecular Structure Analysis
The InChI code for a related compound, “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine”, is 1S/C12H11FN2O/c13-11-6-9(7-14)3-4-12(11)16-10-2-1-5-15-8-10/h1-6,8H,7,14H2 . This provides some insight into the molecular structure of the compound.Applications De Recherche Scientifique
Photoalignment in Liquid Crystal Displays
Researchers Hegde, Ata Alla, Matharu, and Komitov (2013) explored the use of fluorinated prop-2-enoates, like the one , in promoting the photoalignment of liquid crystals. This application is particularly relevant in the field of liquid crystal displays (LCDs). The study highlighted that the inclusion of fluoro-substituents significantly improves photoalignment, demonstrating the potential use of these compounds in LCD technology (Hegde et al., 2013).
Synthesis of Fluorinated Heterocyclic Compounds
Shi, Wang, and Schlosser (1996) utilized compounds similar to 3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid for the synthesis of various fluorine-bearing heterocyclic compounds. These compounds have diverse applications in chemistry and pharmacology, including as building blocks for more complex molecules (Shi, Wang, & Schlosser, 1996).
Synthesis of Functionalized Vinyl Sulfides
Potapov, Ishigeev, Musalov, Zinchenko, Chuvashev, Borodina, and Amosova (2018) developed regio- and stereoselective methods to synthesize 3-(pyridin-2-ylsulfanyl)prop-2-enoic acid and its derivatives. These methods are important for creating functionalized vinyl sulfides, which have applications in various chemical syntheses (Potapov et al., 2018).
Synthesis of Pyridine-Functionalized Polymers
Chen, Liu, He, Wu, Yang, Zhang, and Cao (2017) researched the development of alcohol-soluble conjugated polymers incorporating pyridine for use as cathode interfacial layers in polymer solar cells. These polymers improve the efficiency of solar cells, demonstrating the potential for fluorinated phenyl compounds in renewable energy applications (Chen et al., 2017).
Safety And Hazards
The related compound “[3-fluoro-4-(pyridin-3-yloxy)phenyl]methanamine” has been classified with the hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety precautions.
Propriétés
IUPAC Name |
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-12-8-10(4-6-14(17)18)3-5-13(12)19-11-2-1-7-16-9-11/h1-9H,(H,17,18)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOWBJUTADBNPA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)
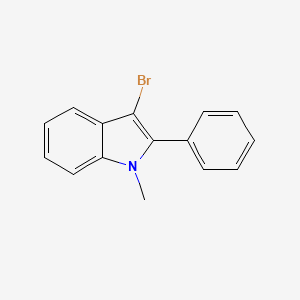

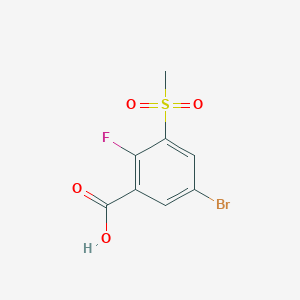
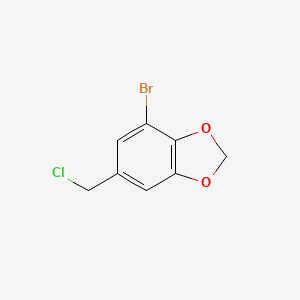
![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine](/img/structure/B1438226.png)
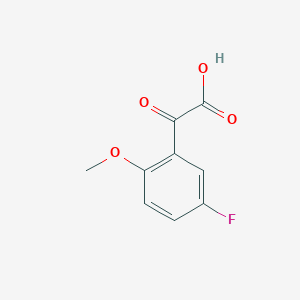
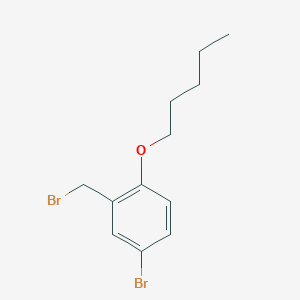

![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
